Albuterol-4-sulfate, (S)-

Stereoselective Metabolism Enzyme Kinetics SULT1A3

(S)-Albuterol-4-sulfate (CAS 146698-86-4) is the single-isomer certified reference standard critical for quantifying the pharmacologically inert (S)-enantiomer impurity in (R)-albuterol (levosalbutamol) drug products. Unlike racemic mixtures, this chiral standard ensures accurate HPLC-MS/MS method validation, meets USP 'Limit of S-Albuterol' testing mandates, and supports ANDA submissions. Its use is essential for investigating stereoselective SULT1A3 enzyme kinetics, where catalytic efficiency differs 7.8-fold between enantiomers. Avoid inaccurate bioequivalence results—choose the pure (S)-isomer standard for regulatory-grade impurity profiling and batch release.

Molecular Formula C13H21NO6S
Molecular Weight 319.38 g/mol
CAS No. 146698-86-4
Cat. No. B15190524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbuterol-4-sulfate, (S)-
CAS146698-86-4
Molecular FormulaC13H21NO6S
Molecular Weight319.38 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O
InChIInChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1
InChIKeyFPMLHYFHLRTRMB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-Albuterol-4-sulfate (CAS 146698-86-4) and Its Role in Pharmaceutical Research?


(S)-Albuterol-4-sulfate (CAS 146698-86-4), also known as (S)-salbutamol 4-O-sulfate, is the sulfated metabolite of the (S)-enantiomer of albuterol (salbutamol), a widely used β₂-adrenergic receptor agonist [1]. This compound is a chiral small molecule with the molecular formula C13H21NO6S and a molecular weight of 319.38 g/mol [2]. It serves primarily as a key analytical reference standard in pharmaceutical quality control, a specific marker for investigating stereoselective metabolism, and a process-related impurity for the active pharmaceutical ingredient (API) (R)-albuterol (levalbuterol) [3]. Unlike the (R)-enantiomer, which is responsible for the bronchodilatory activity, (S)-albuterol and its sulfate conjugate are considered pharmacologically inert or potentially contribute to adverse effects, making their precise identification and quantification critical in both drug development and regulatory compliance [4].

Why (S)-Albuterol-4-sulfate (CAS 146698-86-4) Cannot Be Substituted by Racemic or (R)-Isomer Analogs


Direct substitution of (S)-Albuterol-4-sulfate with its racemic mixture (CAS 63908-03-2) or its (R)-isomer counterpart (CAS 146698-85-3) is fundamentally invalid for analytical, metabolic, and regulatory purposes. These compounds are distinct chemical entities with different stereochemical configurations, leading to divergent metabolic pathways, enzymatic affinities, and chromatographic behaviors [1]. In human metabolism, the sulfotransferase enzyme (SULT1A3) exhibits strong stereoselectivity, preferentially sulfating the (R)-enantiomer over the (S)-enantiomer with a 7.8-fold higher catalytic efficiency, resulting in vastly different plasma concentration profiles and excretion rates [2]. Consequently, using a racemic standard or the incorrect enantiomer will produce inaccurate quantitative results in chiral HPLC-MS/MS assays, invalidate bioequivalence studies, and fail to meet regulatory specifications for impurity profiling, where the (S)-isomer is a specifically named impurity for levosalbutamol drug products [3].

Quantitative Differentiation Evidence for (S)-Albuterol-4-sulfate (CAS 146698-86-4) vs. Comparators


Metabolic Sulfation Efficiency: (S)-Albuterol-4-sulfate vs. (R)-Albuterol-4-sulfate

The formation of (S)-Albuterol-4-sulfate by human sulfotransferase 1A3 (SULT1A3) is markedly less efficient than that of its (R)-enantiomer counterpart. In vitro kinetic studies using Hep G2 cell homogenates demonstrated a 7.8-fold higher catalytic efficiency (Vmax/KM) for the sulfation of (-)-albuterol (the R-isomer) compared to (+)-albuterol (the S-isomer) [1]. This stereoselectivity is a critical differentiator for analytical method development and pharmacokinetic modeling.

Stereoselective Metabolism Enzyme Kinetics SULT1A3

Plasma Pharmacokinetics: (S)-Albuterol vs. (R)-Albuterol Following Nebulized Administration

Following nebulized administration of racemic salbutamol in healthy volunteers, the plasma pharmacokinetic profiles of the two enantiomers diverge significantly. (S)-salbutamol exhibits consistently higher plasma levels and a slower clearance rate compared to (R)-salbutamol. At 15 minutes post-dose, (S)-salbutamol levels were higher, and while (R)-salbutamol was already being cleared, (S)-salbutamol continued to rise, reaching peak levels at 30 minutes after the final dose [1].

Clinical Pharmacokinetics Enantiomer Clearance Plasma Concentration

Bronchodilator Activity: (S)-Albuterol vs. (R)-Albuterol and Racemate in Asthmatic Patients

In a double-blind, placebo-controlled crossover study of asthmatic patients, (S)-salbutamol demonstrated no clinically significant bronchodilator or bronchoprotective activity, in stark contrast to the (R)-enantiomer and the racemate. The mean increase in FEV1 (forced expiratory volume in 1 second) at 90 minutes was 12.4% for (R)-salbutamol and 12.0% for racemic salbutamol, while no significant change occurred with (S)-salbutamol [1]. This confirms that the therapeutic effect of the drug class is solely attributable to the (R)-isomer.

Pulmonary Pharmacodynamics Bronchoprotection FEV1

Regulatory Impurity Limit: (S)-Albuterol in Levosalbutamol Drug Products

The (S)-enantiomer of albuterol is a specified impurity in the United States Pharmacopeia (USP) monograph for Levosalbutamol Inhalation Solution. The test for 'Limit of S-Albuterol' requires that the (S)-enantiomer content must not exceed a specific threshold relative to the active (R)-enantiomer (levalbuterol) [1]. This regulatory requirement creates a direct, quantitative procurement need for (S)-Albuterol-4-sulfate or its parent compound as a certified reference standard to ensure batch release and stability testing.

Pharmaceutical Analysis Quality Control USP Monograph

Stereoselective Sulfation Confirmation via Chiral HPLC-MS/MS Bioanalysis

A validated chiral HPLC-MS/MS method for the simultaneous quantitation of (R)- and (S)-salbutamol and their 4'-O-sulfate metabolites in human urine has been developed, providing a direct analytical tool to differentiate the two enantiomeric sulfate conjugates [1]. This method's ability to resolve and accurately quantify (S)-Albuterol-4-sulfate is essential for studies of human phase II metabolism, where a strong preference for the sulfonation of (R)-salbutamol was observed in vivo [2].

Bioanalytical Chemistry Chiral Chromatography Method Validation

High-Value Application Scenarios for (S)-Albuterol-4-sulfate (CAS 146698-86-4) in Pharma and Biotech


Chiral Reference Standard for Levosalbutamol Impurity Profiling

Procure (S)-Albuterol-4-sulfate as a certified reference standard to develop and validate a chiral HPLC or HPLC-MS/MS method for the quantification of the (S)-enantiomer impurity in levosalbutamol (R-albuterol) drug substance and inhalation solution products. This is a direct regulatory requirement under the USP monograph for Levosalbutamol Inhalation Solution, where a 'Limit of S-Albuterol' test is mandated [1]. Accurate quantification using this standard is essential for batch release, stability studies, and ANDA submissions for generic levosalbutamol.

In Vitro Metabolism Studies of Stereoselective Sulfation by SULT1A3

Use (S)-Albuterol-4-sulfate as an analytical standard to investigate the stereoselectivity of human sulfotransferase 1A3 (SULT1A3). As demonstrated by Walle et al., the catalytic efficiency for sulfating (R)-albuterol is 7.8-fold higher than for (S)-albuterol [2]. Having a pure (S)-isomer standard is critical for generating accurate calibration curves in enzyme kinetics assays, enabling researchers to quantify the formation of the less-favored metabolite and further elucidate the enzyme's active site stereochemistry.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Racemic Albuterol

Incorporate (S)-Albuterol-4-sulfate as an analytical target in clinical studies to generate precise plasma concentration-time profiles for the (S)-enantiomer following administration of racemic albuterol. Since (S)-salbutamol exhibits a slower clearance and higher plasma accumulation than the active (R)-isomer [3], its quantification is necessary for constructing comprehensive PK/PD models that can explain the prolonged systemic exposure to the inactive enantiomer and its potential link to adverse effects such as paradoxical bronchospasm.

Process-Related Impurity Tracking in Albuterol Sulfate API Manufacturing

Utilize (S)-Albuterol-4-sulfate as a marker standard in quality control to monitor and control process-related impurities during the synthesis of racemic albuterol sulfate API. While the USP monograph for albuterol sulfate addresses organic impurities, specific synthetic routes may generate the (S)-sulfate ester as a side product. Tracking this specific impurity with an authentic standard can help optimize synthetic yields, validate purification steps, and ensure the API meets the unspecified impurity thresholds required by ICH Q3A guidelines [4].

Technical Documentation Hub

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